molecular formula C14H22ClN3O3S B1675095 Lorapride CAS No. 68677-06-5

Lorapride

Cat. No.: B1675095
CAS No.: 68677-06-5
M. Wt: 347.9 g/mol
InChI Key: YSWVLPFCGJOQQA-UHFFFAOYSA-N
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Description

Lorapride is a centrally acting sulfonamide compound known for its pharmacodynamic properties, particularly in the treatment of ulcers . It has been studied for its effects on various biological systems and its potential therapeutic applications.

Preparation Methods

The synthesis of Lorapride involves several steps, including the use of high-performance liquid chromatography (HPLC) for its determination in biological fluids . The synthetic routes and reaction conditions for this compound are complex and require precise control to ensure the purity and efficacy of the final product. Industrial production methods often involve large-scale synthesis with stringent quality control measures to maintain consistency and safety.

Chemical Reactions Analysis

Lorapride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the sulfonamide group and other functional groups present in the molecule .

Scientific Research Applications

Lorapride has been extensively studied for its applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying sulfonamide reactions and mechanisms. In biology, this compound’s effects on cellular processes and its potential as a therapeutic agent are of significant interest. In medicine, it is primarily investigated for its role in treating ulcers and other gastrointestinal conditions. Industrial applications include its use in the development of new pharmaceuticals and as a reference compound in analytical chemistry .

Mechanism of Action

The mechanism of action of Lorapride involves its interaction with specific molecular targets and pathways in the body. It exerts its effects by modulating the activity of certain enzymes and receptors, leading to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved in this compound’s action are still under investigation, but it is known to affect the central nervous system and gastrointestinal tract .

Comparison with Similar Compounds

Lorapride is unique among sulfonamide compounds due to its specific pharmacodynamic properties and therapeutic applications. Similar compounds include other sulfonamides used in medicine, such as sulfamethoxazole and sulfasalazine. These compounds share some structural similarities with this compound but differ in their specific effects and applications. This compound’s uniqueness lies in its central action and its potential for treating gastrointestinal conditions .

Properties

CAS No.

68677-06-5

Molecular Formula

C14H22ClN3O3S

Molecular Weight

347.9 g/mol

IUPAC Name

4-amino-5-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzenesulfonamide

InChI

InChI=1S/C14H22ClN3O3S/c1-3-18-6-4-5-10(18)9-17-22(19,20)14-7-11(15)12(16)8-13(14)21-2/h7-8,10,17H,3-6,9,16H2,1-2H3

InChI Key

YSWVLPFCGJOQQA-UHFFFAOYSA-N

SMILES

CCN1CCCC1CNS(=O)(=O)C2=C(C=C(C(=C2)Cl)N)OC

Canonical SMILES

CCN1CCCC1CNS(=O)(=O)C2=C(C=C(C(=C2)Cl)N)OC

Appearance

Solid powder

Key on ui other cas no.

68677-06-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5-chloro-N(1)-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxysulfanilamide
lorapride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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